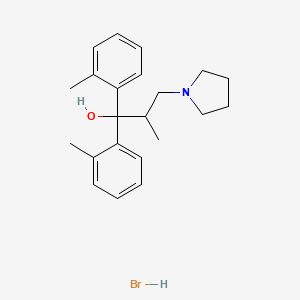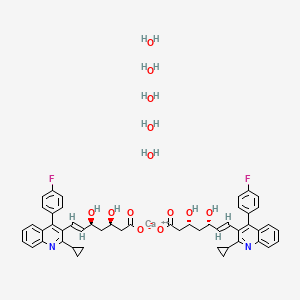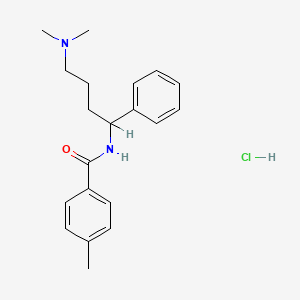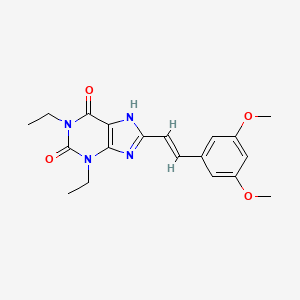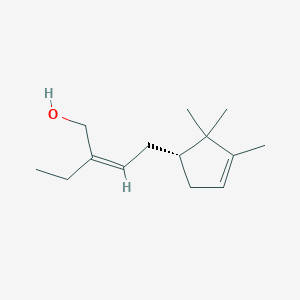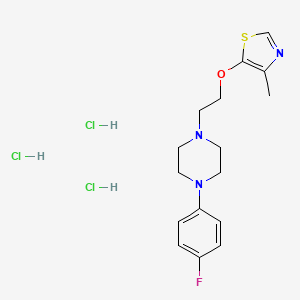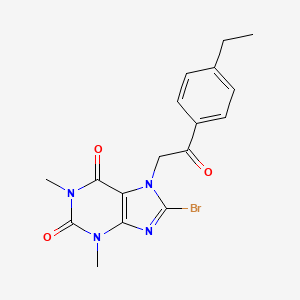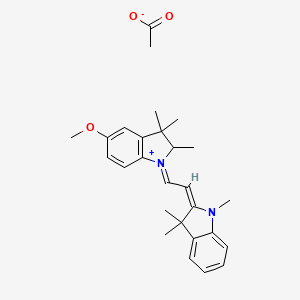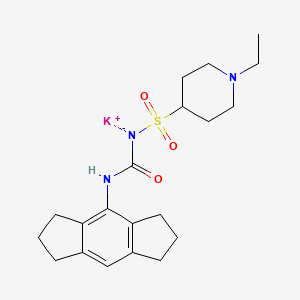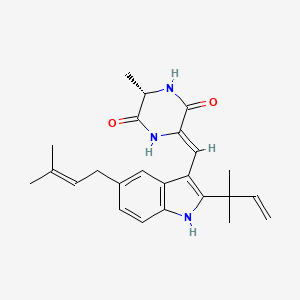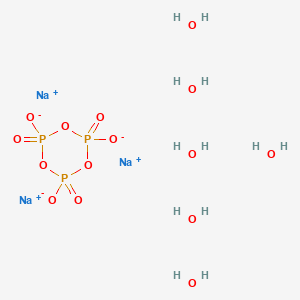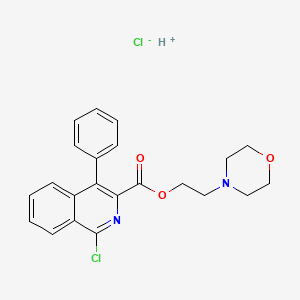
2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-((diethylamino)methyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-((diethylamino)methyl)-, hydrochloride: is a chemical compound with the molecular formula C17H23NO2·HCl and a molecular weight of 309.831 g/mol . This compound is known for its unique structure, which includes a dibenzofuran core with a diethylamino methyl group and a hydrochloride salt. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-((diethylamino)methyl)-, hydrochloride typically involves the following steps:
Formation of the Dibenzofuran Core: The dibenzofuran core is synthesized through a series of cyclization reactions involving appropriate starting materials.
Introduction of the Diethylamino Methyl Group: The diethylamino methyl group is introduced via a substitution reaction, where a suitable precursor is reacted with diethylamine under controlled conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-((diethylamino)methyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The diethylamino methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-((diethylamino)methyl)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-((diethylamino)methyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The diethylamino methyl group may interact with receptors or enzymes, modulating their activity. The dibenzofuran core may also play a role in stabilizing the compound’s interaction with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-((methylamino)methyl)-, hydrochloride
- 2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-((ethylamino)methyl)-, hydrochloride
Uniqueness
2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-((diethylamino)methyl)-, hydrochloride is unique due to the presence of the diethylamino methyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
118638-14-5 |
|---|---|
Formule moléculaire |
C17H24ClNO2 |
Poids moléculaire |
309.8 g/mol |
Nom IUPAC |
1-(diethylaminomethyl)-6,7,8,9-tetrahydrodibenzofuran-2-ol;hydrochloride |
InChI |
InChI=1S/C17H23NO2.ClH/c1-3-18(4-2)11-13-14(19)9-10-16-17(13)12-7-5-6-8-15(12)20-16;/h9-10,19H,3-8,11H2,1-2H3;1H |
Clé InChI |
DLGPFAAPUGBYCW-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC1=C(C=CC2=C1C3=C(O2)CCCC3)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


